molecular formula C15H9Cl2FN4 B608326 KEA1-97 CAS No. 2138882-71-8

KEA1-97

Cat. No.: B608326
CAS No.: 2138882-71-8
M. Wt: 335.16
InChI Key: DUROVTLUQOYUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of KEA1-97 involves the use of dichlorotriazine-based covalent ligands. These ligands are known for their reactivity with lysines, which are essential for the interaction between thioredoxin and caspase 3 . The synthetic route typically involves the following steps:

Industrial production methods for this compound are not widely documented, but they would likely involve large-scale synthesis using similar reaction conditions and purification techniques.

Chemical Reactions Analysis

KEA1-97 primarily undergoes substitution reactions due to its reactive dichlorotriazine scaffold. The common reagents and conditions used in these reactions include:

The major product formed from these reactions is the this compound compound itself, which is characterized by its ability to disrupt the interaction between thioredoxin and caspase 3 .

Biological Activity

KEA1-97 is a covalent ligand derived from dichlorotriazine scaffolds, which has shown significant biological activity, particularly in the context of cancer therapy. This compound has been studied for its effects on triple-negative breast cancer (TNBC) cells, demonstrating its potential as a therapeutic agent by disrupting key protein interactions involved in apoptosis and cell survival.

This compound primarily targets thioredoxin (TXN), a protein that plays a crucial role in cellular redox balance and apoptosis regulation. The compound specifically binds to lysine 72 of TXN, which is critical for its interaction with caspase 3, an essential enzyme in the apoptotic pathway. By disrupting this interaction, this compound activates caspases and induces apoptosis in TNBC cells without inhibiting TXN's overall activity .

Key Findings

  • Caspase Activation : Treatment with this compound leads to the activation of caspases 3 and 7, resulting in apoptotic cell death in 231MFP breast cancer cells .
  • In Vivo Efficacy : In xenograft models, daily administration of this compound (5 mg/kg) significantly reduced tumor growth without causing overt toxicity to the host mice .
  • Selectivity : this compound exhibited a therapeutic window, impairing TNBC cell survival while maintaining viability in non-transformed cells like MCF10A .

Research Findings and Case Studies

The following table summarizes key research findings related to this compound:

Study AspectDetails
Target Protein Thioredoxin (TXN)
Binding Site Lysine 72
Mechanism Disrupts TXN-caspase 3 interaction; activates caspases
Cell Line Used 231MFP (triple-negative breast cancer)
In Vivo Model Xenograft model in immune-deficient mice
Dosage 5 mg/kg intraperitoneally for 50 days
Outcome Significant reduction in tumor growth; well-tolerated with no overt toxicity

Detailed Research Findings

In a study utilizing activity-based protein profiling (ABPP), researchers demonstrated that this compound effectively disrupts the TXN-caspase 3 interaction. The study involved preincubating proteomes with this compound before labeling with a dichlorotriazine-alkyne probe. This approach allowed for the identification of specific protein targets affected by this compound treatment. The results indicated that higher expression levels of TXN conferred resistance to the antiproliferative effects of this compound, underscoring the importance of TXN in mediating the compound's biological activity .

Future Directions

While this compound shows promise as a therapeutic agent against TNBC, further studies are needed to explore its safety profile and potential side effects. Future research should focus on:

  • Long-term Toxicity Studies : Evaluating the chronic effects of this compound on normal tissues.
  • Combination Therapies : Investigating the efficacy of this compound in combination with other chemotherapeutic agents.
  • Mechanistic Insights : Further elucidating the molecular pathways influenced by this compound treatment.

Properties

IUPAC Name

4,6-dichloro-N-[4-(4-fluorophenyl)phenyl]-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2FN4/c16-13-20-14(17)22-15(21-13)19-12-7-3-10(4-8-12)9-1-5-11(18)6-2-9/h1-8H,(H,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUROVTLUQOYUPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)F)NC3=NC(=NC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.